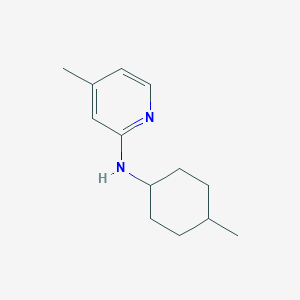

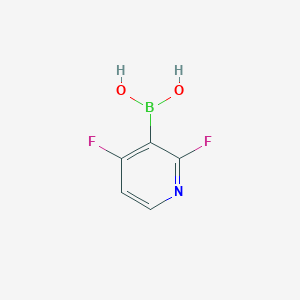

2,4-Difluoropyridine-3-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

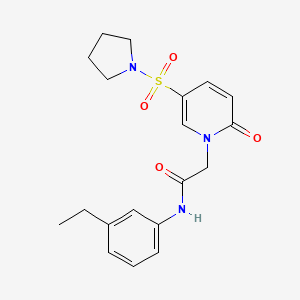

2,4-Difluoropyridine-3-boronic acid is a boron-containing compound . Boron compounds have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . Boronic acid is a stable and generally a non-toxic group that is easily synthesized and, due to these features, can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .

Molecular Structure Analysis

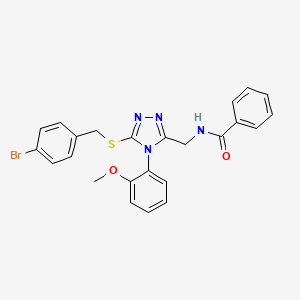

The molecular structure of 2,4-Difluoropyridine-3-boronic acid is essentially planar , indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .

Chemical Reactions Analysis

Boronic acids have unique physicochemical and electronic characteristics although boron has interesting similarities with carbon . Besides, boronic acids are also considered bioisosteres of carboxylic acids . Boronic acids are considered Lewis acids .

Physical And Chemical Properties Analysis

The molecular weight of 2,4-Difluoropyridine-3-boronic acid is 158.90 g/mol . It has 2 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has a rotatable bond count of 1 . Its exact mass is 159.0303149 g/mol and its monoisotopic mass is 159.0303149 g/mol .

Wissenschaftliche Forschungsanwendungen

Colorimetric Sensing of Fluoride Ions

2,4-Difluoropyridine-3-boronic acid derivatives have been utilized in colorimetric sensing. For instance, certain pyridinium boranes demonstrate the ability to extract fluoride ions, forming zwitterionic fluoroborates. This interaction induces a significant red-shift in the absorption band, resulting in a visible yellow color, attributed to an intramolecular charge transfer process (Wade & Gabbaï, 2009).

Electronic Communication in Organoboron Compounds

The study of bifunctional conjugated organoboranes has shed light on the electronic communication between boron centers and the cooperativity effects in binding other molecules, like pyridine. This research provides a deeper understanding of the electronic delocalization and the impact of boron on the electronic properties of the compounds (Sundararaman et al., 2006).

Borylation Chemistry

Advancements in boron chemistry, especially involving borylation reactions, have highlighted the significant applications of boronic acid derivatives. The high Lewis acidity of certain boron compounds makes them versatile reagents for a range of reactions including hydrogenation, hydrosilylation, and catalysis. The development of new borane and borocation reagents has broadened the scope of boron chemistry beyond traditional applications (Lawson & Melen, 2017).

Catalysis and Reactivity

Boronic acids play a crucial role in catalysis. For instance, they catalyze highly enantioselective aza-Michael additions, paving the way for the synthesis of densely functionalized compounds. The inherent catalytic properties of boronic acids make them indispensable in various organic reactions (Hashimoto et al., 2015).

Applications in Sensing and Binding

Boronic Acid–Diol Complexation

The interaction between boronic acids and diols is fundamental in biomaterials, particularly for binding biologically relevant saccharides and forming hydrogels with dynamic behavior. Understanding the structure–reactivity relationships in these complexations is crucial for applications in sensing, delivery, and materials chemistry (Brooks et al., 2018).

Selectivity and Sensitivity in Sensing Applications

Boronic acids are integral to the development of selective sensors for various biologically active substances, crucial for disease prevention, diagnosis, and treatment. The interaction of boronic acid with diols or polyols forms the basis of fluorescent sensors for probing carbohydrates and other bioactive substances (Yang et al., 2017).

Zukünftige Richtungen

Boronic acids and their derivatives have been growing in interest, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Eigenschaften

IUPAC Name |

(2,4-difluoropyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURMLNFRGODORQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoropyridine-3-boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2650372.png)

![2-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2650383.png)

![7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride](/img/structure/B2650385.png)

![1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2650388.png)